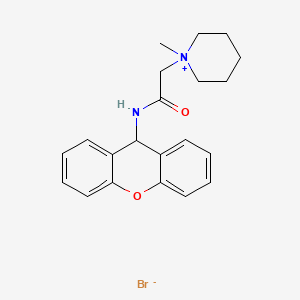
1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of compound 53 Q involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically includes:
Formation of the core structure: This involves the use of metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions.
Functionalization: Introduction of various functional groups through reactions like halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of compound 53 Q follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry and automated synthesis to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Compound 53 Q undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially affecting its efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux or room temperature
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
科学研究应用
Compound 53 Q has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune response.
Biology: Investigated for its effects on cellular signaling and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to activate the immune system.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools
作用机制
Compound 53 Q exerts its effects by activating the STING pathway. The mechanism involves binding to the STING protein, leading to the activation of downstream signaling pathways that result in the production of type I interferons and other cytokines. This activation enhances the immune response against tumors and infections .
相似化合物的比较
Similar Compounds
Compound 53: Another STING agonist with similar properties but different molecular structure.
Quercetin: A flavonoid with antioxidant properties, used in traditional medicine and studied for its potential health benefits
Uniqueness
Compound 53 Q is unique due to its high potency and specificity for the human STING protein, making it a valuable tool for research and potential therapeutic applications. Its ability to activate the STING pathway selectively in human cells sets it apart from other similar compounds .
属性
CAS 编号 |
102207-39-6 |
|---|---|
分子式 |
C21H25BrN2O2 |
分子量 |
417.3 g/mol |
IUPAC 名称 |
2-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)acetamide;bromide |
InChI |
InChI=1S/C21H24N2O2.BrH/c1-23(13-7-2-8-14-23)15-20(24)22-21-16-9-3-5-11-18(16)25-19-12-6-4-10-17(19)21;/h3-6,9-12,21H,2,7-8,13-15H2,1H3;1H |
InChI 键 |
CEICGXCDNZCAGR-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCCCC1)CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















